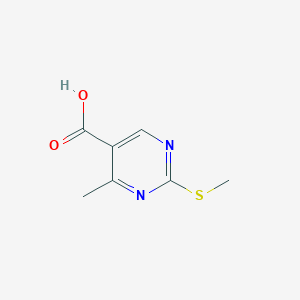

4-Methyl-2-(methylthio)pyrimidine-5-carboxylic acid

Description

Properties

IUPAC Name |

4-methyl-2-methylsulfanylpyrimidine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2S/c1-4-5(6(10)11)3-8-7(9-4)12-2/h3H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOPKZVQATOWLNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1C(=O)O)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30394202 | |

| Record name | 4-Methyl-2-(methylsulfanyl)pyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30394202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98276-75-6 | |

| Record name | 4-Methyl-2-(methylsulfanyl)pyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30394202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 98276-75-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Methyl-2-(methylthio)pyrimidine-5-carboxylic acid (CAS 98276-75-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known properties, potential applications, and predicted characteristics of 4-Methyl-2-(methylthio)pyrimidine-5-carboxylic acid. Due to the limited availability of public domain data for this specific compound, this guide combines established information with theoretical predictions based on its chemical structure.

Physicochemical Properties

Quantitative data for this compound is sparse in publicly accessible scientific literature. The available information from various chemical suppliers is summarized below. It is important to note that physical properties such as melting point, boiling point, and solubility have not been experimentally determined and published in peer-reviewed literature.

| Property | Value | Source |

| CAS Number | 98276-75-6 | [1][2][3] |

| Molecular Formula | C₇H₈N₂O₂S | [2][3] |

| Molecular Weight | 184.22 g/mol | [2][3] |

| Purity | >95% | [4] |

| Appearance | Solid (predicted) | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not available |

Synthesis and Characterization Workflow

While a specific, detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature, a general workflow for the synthesis and characterization of such a novel chemical entity is presented below. The synthesis would likely involve the construction of the pyrimidine ring followed by functional group modifications.

Predicted Spectroscopic Data

Although experimental spectra for this compound are not publicly available, theoretical spectroscopic data can be predicted based on its molecular structure. These predictions are valuable for guiding the characterization of this compound.

1H NMR Spectroscopy (Predicted)

The predicted 1H NMR chemical shifts are estimated based on typical values for similar functional groups. The solvent is assumed to be CDCl₃.

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Carboxylic acid (-COOH) | 10.0 - 13.0 | Singlet (broad) | 1H |

| Pyrimidine-H | ~8.5 | Singlet | 1H |

| Methylthio (-SCH₃) | ~2.6 | Singlet | 3H |

| Methyl (-CH₃) | ~2.5 | Singlet | 3H |

13C NMR Spectroscopy (Predicted)

The predicted 13C NMR chemical shifts are based on the expected electronic environment of each carbon atom.

| Carbon | Predicted Chemical Shift (ppm) |

| Carboxylic acid (-C OOH) | 165 - 175 |

| Pyrimidine-C (C=N) | 150 - 165 |

| Pyrimidine-C (C-S) | 160 - 170 |

| Pyrimidine-C (C-COOH) | ~110 |

| Pyrimidine-C (C-CH₃) | ~155 |

| Methylthio (-SC H₃) | 10 - 20 |

| Methyl (-C H₃) | 15 - 25 |

IR Spectroscopy (Predicted)

The predicted infrared absorption bands are based on the characteristic vibrational frequencies of the functional groups present in the molecule.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (Carboxylic acid) | 2500 - 3300 | Broad |

| C=O stretch (Carboxylic acid) | 1700 - 1725 | Strong |

| C=N stretch (Pyrimidine) | 1550 - 1650 | Medium |

| C-N stretch (Pyrimidine) | 1300 - 1400 | Medium |

| C-O stretch (Carboxylic acid) | 1210 - 1320 | Medium |

| C-S stretch | 600 - 800 | Weak |

Mass Spectrometry (Predicted)

The predicted molecular ion peak in the mass spectrum would correspond to the molecular weight of the compound.

| Ion | Predicted m/z |

| [M]⁺ | 184.03 |

| [M+H]⁺ | 185.04 |

Biological Activity and Applications

Currently, there is no specific information in the peer-reviewed scientific literature detailing the biological activity or the precise role of this compound in any signaling pathways. However, pyrimidine derivatives are a well-established class of compounds in medicinal chemistry and drug discovery. They are known to exhibit a wide range of biological activities, and compounds with similar core structures are investigated for various therapeutic applications.

General applications for pyrimidine derivatives include their use as intermediates in the synthesis of:

It is plausible that this compound serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic value. Further research is required to elucidate any specific biological functions of this compound.

Safety Information

Safety data sheets from chemical suppliers indicate that this compound may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). Standard laboratory safety precautions, including the use of personal protective equipment, are recommended when handling this compound.

Conclusion

This compound is a chemical compound with potential applications as an intermediate in pharmaceutical and agrochemical research. While specific experimental data on its physicochemical properties, synthesis, and biological activity are limited in the public domain, this guide provides a summary of the available information and theoretical predictions to aid researchers in their work with this molecule. Further experimental investigation is necessary to fully characterize this compound and explore its potential applications.

References

In-Depth Technical Guide: Physicochemical Properties of 4-Methyl-2-(methylthio)pyrimidine-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 4-Methyl-2-(methylthio)pyrimidine-5-carboxylic acid, a heterocyclic compound of interest in pharmaceutical and chemical research. The information is presented to support laboratory work, computational modeling, and further development of this molecule.

Core Physicochemical Data

Table 1: Summary of Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 98276-75-6 | [1] |

| Molecular Formula | C₇H₈N₂O₂S | [1] |

| Molecular Weight | 184.22 g/mol | [1] |

| Melting Point | 169-171 °C | |

| Appearance | Solid | [2] |

| Storage Conditions | Sealed in a dry environment at room temperature or 2-8°C under nitrogen. | [3] |

| Alternate Names | 4-Methyl-2-(methylsulphanyl)pyrimidine-5-carboxylic acid; 5-Carboxy-4-methyl-2-(methylthio)pyrimidine | [1] |

Note: Data for Boiling Point, pKa, aqueous solubility, and LogP for this specific compound are not available in the provided search results. Researchers are advised to determine these values experimentally or through computational prediction.

Experimental Protocols

The synthesis of this compound and its analogs is commonly achieved through a multicomponent cyclocondensation reaction, such as the Biginelli reaction or its Atwal modification.[4][5][6] These methods offer a versatile approach to creating substituted dihydropyrimidines.

General Synthesis Protocol: Atwal-Biginelli Reaction

This protocol describes a generalized method for the synthesis of the pyrimidine core structure, which is a key step in producing the target compound.

1. Reagents and Materials:

-

A suitable β-keto ester (e.g., ethyl acetoacetate)

-

An appropriate aldehyde

-

S-methylisothiourea salt (e.g., hemisulfate salt)

-

Acid or Lewis acid catalyst (e.g., HCl, BF₃·OEt₂)

-

Anhydrous solvent (e.g., ethanol, THF)

-

Standard laboratory glassware for reflux and extraction

-

Purification apparatus (e.g., column chromatography, recrystallization setup)

-

Analytical instruments (e.g., NMR spectrometer, Mass spectrometer)

2. Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the β-keto ester, aldehyde, and S-methylisothiourea salt in the chosen anhydrous solvent.

-

Catalysis: Add a catalytic amount of the acid or Lewis acid catalyst to the mixture.

-

Reaction: Heat the mixture to reflux and maintain the temperature for several hours (typically 4-24h). Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure. The resulting crude product can be dissolved in an organic solvent and washed with a saturated sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure pyrimidine derivative.

-

Ester Hydrolysis: If the synthesis yields an ester, subsequent hydrolysis (e.g., using NaOH in a water/alcohol mixture followed by acidification) is required to obtain the final carboxylic acid product.

3. Characterization:

-

The structure and purity of the synthesized this compound should be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure, including the position of the methyl and methylthio groups.[7]

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

Visualized Workflows and Relationships

To clarify the experimental process, the following diagram illustrates a typical workflow for the synthesis and characterization of the target compound.

Caption: General workflow for synthesis and analysis.

This guide serves as a foundational resource for professionals engaged in research and development involving this compound. For further applications, experimental determination of unlisted physicochemical properties is strongly recommended.

References

- 1. scbt.com [scbt.com]

- 2. 4-Hydroxy-2-(methylthio)pyrimidine-5-carboxylic acid [cymitquimica.com]

- 3. hurawalhi.com [hurawalhi.com]

- 4. moodle2.units.it [moodle2.units.it]

- 5. Biginelli reaction - Wikipedia [en.wikipedia.org]

- 6. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthetic studies on novel 1,4-dihydro-2-methylthio-4,4,6-trisubstituted pyrimidine-5-carboxylic acid esters and their tautomers - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Methyl-2-(methylthio)pyrimidine-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of 4-Methyl-2-(methylthio)pyrimidine-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. It details the compound's structure, physicochemical properties, a plausible synthetic route with detailed experimental protocols, and its potential applications as a building block in drug discovery.

Compound Structure and Properties

This compound is a substituted pyrimidine derivative. The core structure consists of a pyrimidine ring, which is a six-membered aromatic heterocycle containing two nitrogen atoms. This ring is functionalized with a methyl group at position 4, a methylthio group (-SCH₃) at position 2, and a carboxylic acid group (-COOH) at position 5.

Chemical Structure Diagram:

Caption: Chemical structure of this compound.

Physicochemical Data Summary:

The following table summarizes the key quantitative data for the compound.

| Property | Value | Reference(s) |

| CAS Number | 98276-75-6 | [1][2] |

| Molecular Formula | C₇H₈N₂O₂S | [1][3] |

| Molecular Weight | 184.22 g/mol | [1][3] |

| Alternate Names | 4-Methyl-2-(methylsulphanyl)pyrimidine-5-carboxylic acid; 5-Carboxy-4-methyl-2-(methylthio)pyrimidine | [1] |

| Isomeric SMILES | CC1=NC(=NC=C1C(=O)O)SC | [4][5] |

| Physical Form | Solid | [6] |

Synthesis Protocol

The synthesis of this compound can be achieved via a two-step process. The primary strategy involves the construction of the corresponding ethyl ester derivative through a cyclocondensation reaction, followed by hydrolysis to yield the final carboxylic acid. This approach is adapted from established methods for synthesizing related pyrimidine structures.[7]

Synthesis Workflow Diagram:

Caption: Proposed two-step synthesis pathway for the target compound.

Experimental Protocols:

Step 1: Synthesis of Ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate

This step utilizes an Atwal-Biginelli type cyclocondensation reaction.[7]

-

Reagents and Materials:

-

S-methylisothiourea hemisulfate salt

-

Ethyl 2-formyl-3-oxobutanoate (ethyl acetoacetate, formylated)

-

Potassium carbonate (K₂CO₃)

-

Ethanol (anhydrous)

-

Magnetic stirrer and heating mantle

-

Round-bottom flask with reflux condenser

-

-

Procedure:

-

To a 250 mL round-bottom flask, add S-methylisothiourea hemisulfate salt (1 equivalent) and potassium carbonate (2.5 equivalents) to anhydrous ethanol (100 mL).

-

Stir the suspension at room temperature for 20 minutes to liberate the free base.

-

Add ethyl 2-formyl-3-oxobutanoate (1 equivalent) to the mixture dropwise over 15 minutes.

-

Attach a reflux condenser and heat the reaction mixture to reflux (approximately 78°C) with continuous stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 6-12 hours.

-

After completion, cool the mixture to room temperature and filter to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure Ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate.[6]

-

Step 2: Hydrolysis to this compound

This step involves the saponification of the ester intermediate.

-

Reagents and Materials:

-

Ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate (from Step 1)

-

Sodium hydroxide (NaOH)

-

Ethanol/Water solution (e.g., 1:1 v/v)

-

Hydrochloric acid (HCl, e.g., 2M) for acidification

-

pH paper or meter

-

Ice bath

-

Büchner funnel and filter paper

-

-

Procedure:

-

Dissolve the ethyl ester intermediate (1 equivalent) in a 1:1 mixture of ethanol and water in a round-bottom flask.

-

Add a solution of sodium hydroxide (1.5-2.0 equivalents) in water to the flask.

-

Heat the mixture to reflux (around 80-90°C) and stir for 2-4 hours, monitoring the disappearance of the starting material by TLC.

-

After the reaction is complete, cool the flask in an ice bath.

-

Carefully acidify the reaction mixture by the dropwise addition of 2M HCl until the pH reaches approximately 3-4. A precipitate of the carboxylic acid should form.

-

Stir the cold suspension for an additional 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the filter cake with cold water to remove any remaining salts.

-

Dry the product under vacuum to yield this compound as a solid.

-

Applications in Drug Development

Pyrimidine derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents. Substituted pyrimidine-5-carboxylic acids, like the title compound, are valuable intermediates in the synthesis of more complex molecules.

-

Pharmaceutical Intermediate: This compound serves as a key building block for creating larger molecules. The carboxylic acid group provides a reactive handle for amide bond formation, esterification, or other functional group transformations, while the pyrimidine core can interact with biological targets.

-

Antiviral and Anticancer Research: Closely related pyrimidine structures are utilized in the development of antiviral and anticancer agents.[8] The structural motifs present in this compound make it a candidate for elaboration into compounds that could target enzymes or pathways critical for viral replication or cancer cell proliferation.[8]

-

Biochemical Research: It can be used in research to investigate the biochemical mechanisms of pyrimidine derivatives and to aid in the discovery of novel therapeutic agents.[8]

References

- 1. scbt.com [scbt.com]

- 2. This compound - Safety Data Sheet [chemicalbook.com]

- 3. calpaclab.com [calpaclab.com]

- 4. hurawalhi.com [hurawalhi.com]

- 5. cenmed.com [cenmed.com]

- 6. Ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate [cymitquimica.com]

- 7. Synthetic studies on novel 1,4-dihydro-2-methylthio-4,4,6-trisubstituted pyrimidine-5-carboxylic acid esters and their tautomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 4-(Methylamino)-2-(methylthio)-5-pyrimidinecarboxylic acid [myskinrecipes.com]

Unraveling the Mode of Action of 4-Methyl-2-(methylthio)pyrimidine-5-carboxylic acid: A Technical Guide

For Immediate Release

Shanghai, China – December 27, 2025 – While direct comprehensive studies on the mechanism of action of 4-Methyl-2-(methylthio)pyrimidine-5-carboxylic acid remain limited, emerging research on its derivatives provides significant insights into its potential biological activities. This technical guide synthesizes the available data, focusing on the fungicidal properties of its carboxamide derivatives and a proposed mechanism involving the inhibition of succinate dehydrogenase. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic and agrochemical potential of pyrimidine-based compounds.

Executive Summary

This compound is a heterocyclic compound that serves as a crucial building block in the synthesis of biologically active molecules. Although the specific mechanism of action for the parent compound is not yet fully elucidated, studies on its derivatives, particularly carboxamides, have revealed promising fungicidal activity. A key proposed mechanism for these derivatives is the inhibition of succinate dehydrogenase (SDH), a critical enzyme in the mitochondrial electron transport chain. This guide will delve into the synthesis of these active derivatives, present the available quantitative data on their efficacy, detail the experimental methodologies, and visualize the proposed molecular interactions and experimental workflows.

Fungicidal Activity of Carboxamide Derivatives

Recent studies have focused on the synthesis of a series of 1-[2-(4-methyl-2-(methylthio)pyrimidine-5-carboxamido)phenyl]ethyl-substituted phenyl carbamates derived from this compound. Several of these compounds have demonstrated moderate to good inhibitory activity against the phytopathogenic fungus Sclerotinia sclerotiorum.

Quantitative Data on Fungicidal Activity

The following table summarizes the in vitro fungicidal activities of key derivatives against Sclerotinia sclerotiorum at a concentration of 100 mg/L.

| Compound ID | Derivative Structure | Inhibitory Rate (%) at 100 mg/L |

| 3a | 1-[2-(4-methyl-2-(methylthio)pyrimidine-5-carboxamido)phenyl] ethyl-(2-methyl phenyl)carbamate | 69.5 |

| 3g | 1-[2-(4-methyl-2-(methylthio)pyrimidine-5-carboxamido)phenyl] ethyl-(3-trifluoromethyl phenyl)carbamate | 70.3 |

Data sourced from a study on the synthesis and fungicidal activity of 2-(methylthio)-4-methylpyrimidine carboxamides bearing a carbamate moiety.[1]

Proposed Mechanism of Action: Succinate Dehydrogenase Inhibition

Molecular docking studies have been employed to investigate the potential mechanism of action of the active carboxamide derivatives. The results suggest that these compounds may exert their fungicidal effects by inhibiting succinate dehydrogenase (SDH), also known as complex II of the mitochondrial respiratory chain.

The derivative 3g was shown to form two hydrogen bonds and a cation-π interaction with the active site of SDH.[1] This binding is proposed to disrupt the enzyme's function, leading to a halt in cellular respiration and subsequent fungal cell death.

Caption: Proposed mechanism of action via succinate dehydrogenase inhibition.

Experimental Protocols

Synthesis of Carboxamide Derivatives

The synthesis of the 1-[2-(4-methyl-2-(methylthio)pyrimidine-5-carboxamido)phenyl]ethyl-substituted phenyl carbamates involves a multi-step process.[1]

References

An In-depth Technical Guide to 4-Methyl-2-(methylthio)pyrimidine-5-carboxylic acid: Discovery, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methyl-2-(methylthio)pyrimidine-5-carboxylic acid is a heterocyclic compound that has emerged as a valuable scaffold in medicinal and agricultural chemistry. While not extensively studied as an end-product, it serves as a critical intermediate in the synthesis of a variety of bioactive molecules, including potent fungicidal agents. This technical guide provides a comprehensive overview of the discovery, synthesis, and known biological relevance of this pyrimidine derivative, with a focus on its role as a precursor to succinate dehydrogenase inhibitors. Detailed experimental protocols for its synthesis, quantitative data on the activity of its derivatives, and a proposed mechanism of action are presented to support further research and development in this area.

Introduction and Historical Context

The discovery of this compound is rooted in the broader history of pyrimidine chemistry. The foundational synthesis of the dihydropyrimidine core was established in 1893 by the Italian chemist Pietro Biginelli. The Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (or thiourea), laid the groundwork for accessing a vast array of pyrimidine derivatives.

Subsequent modifications to this reaction, such as the Atwal modification, expanded the scope and efficiency of pyrimidine synthesis. The introduction of S-methylisothiourea as a reactant in these cyclocondensation reactions provided a direct route to the 2-(methylthio)pyrimidine core structure. While a singular "discovery" paper for this compound is not prominent in the literature, its synthesis is a logical extension of these established methods, primarily prepared via its ethyl ester intermediate, ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate. Its significance is primarily realized in its utility as a building block for more complex, biologically active molecules.

Physicochemical Properties

| Property | Value |

| CAS Number | 98276-75-6[1] |

| Molecular Formula | C₇H₈N₂O₂S[1] |

| Molecular Weight | 184.22 g/mol [1] |

| Appearance | White fluffy powder |

| Melting Point | 167-174 °C |

| Alternate Names | 4-Methyl-2-(methylsulphanyl)pyrimidine-5-carboxylic acid; 5-Carboxy-4-methyl-2-(methylthio)pyrimidine[1] |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved in a two-step process: first, the synthesis of its ethyl ester, followed by hydrolysis.

Step 1: Synthesis of Ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate (CAS 7234-25-5)

This step involves a cyclocondensation reaction.

Experimental Protocol:

-

Reactants: Equimolar quantities of ethyl 2-acetyl-3-ethoxy-2-propenoate, S-methylisothiourea (referred to as ((amino(imino)methyl)-sulfanyl)methane), and triethylamine are used.[2]

-

Solvent: The reaction is carried out in ethanol (EtOH).[2]

-

Procedure:

-

Combine ethyl 2-acetyl-3-ethoxy-2-propenoate (e.g., 20.0 g, 107 mmol), S-methylisothiourea (e.g., 9.68 g, 107 mmol), and triethylamine (e.g., 10.8 g, 107 mmol) in ethanol (e.g., 100 ml).[2]

-

Stir the mixture at reflux for 48 hours.[2]

-

After the reaction is complete, concentrate the reaction mixture under reduced pressure.[2]

-

Dilute the residue with water.[2]

-

The biphasic mixture is then transferred to a separatory funnel and extracted with dichloromethane (DCM).[2]

-

The combined organic extract is washed with water, dried over a suitable drying agent (e.g., anhydrous magnesium sulfate), filtered, and concentrated.[2]

-

The crude product can be purified by crystallization from an ethanol/water mixture to yield the desired product as a colorless solid.[2] An 81% yield has been reported for this procedure.[2]

-

Caption: Synthesis of the ethyl ester intermediate.

Step 2: Hydrolysis to this compound

This step involves the conversion of the ethyl ester to the corresponding carboxylic acid.

Experimental Protocol (General Procedure):

-

Reactant: Ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate.

-

Reagents: An aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).

-

Solvent: Typically a mixture of an alcohol (e.g., ethanol or methanol) and water to ensure solubility of the ester.

-

Procedure:

-

Dissolve the ethyl ester in a suitable alcohol/water mixture.

-

Add an excess of the base (e.g., 2-3 equivalents of NaOH).

-

Heat the mixture to reflux and monitor the reaction by a suitable method (e.g., TLC or LC-MS) until the starting material is consumed.

-

Cool the reaction mixture to room temperature.

-

Acidify the mixture with a strong acid (e.g., hydrochloric acid) to a pH of approximately 2-3.

-

The resulting precipitate, this compound, is collected by filtration.

-

Wash the solid with cold water and dry under vacuum to yield the final product.

-

Caption: Hydrolysis of the ethyl ester to the final product.

Biological Activity and Applications

This compound is primarily utilized as a scaffold to generate more complex derivatives with pronounced biological activities, particularly in the agrochemical field as fungicides.

Fungicidal Activity of Derivatives

A notable application of this core structure is in the development of succinate dehydrogenase inhibitors (SDHIs). A series of 1-[2-(4-methyl-2-(methylthio)pyrimidine-5-carboxamido)phenyl]ethyl-substitutedphenyl carbamates were synthesized from this compound and evaluated for their fungicidal activity against Sclerotinia sclerotiorum.

| Compound ID | Substituent on Phenyl Carbamate | Inhibitory Rate at 100 mg/L (%) |

| 3a | 2-methyl | 69.5 |

| 3g | 3-trifluoromethyl | 70.3 |

Data from a 2024 study on the synthesis and fungicidal activity of pyrimidine carboxamides.

These results indicate that derivatives of this compound exhibit significant antifungal properties.

Mechanism of Action: Succinate Dehydrogenase Inhibition

The fungicidal activity of the derivatives of this compound is attributed to the inhibition of succinate dehydrogenase (SDH), a key enzyme complex in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle.

Signaling Pathway:

Inhibition of SDH leads to a cascade of metabolic consequences that ultimately impair fungal growth. Specifically, the blockage of SDH causes an accumulation of succinate. This accumulated succinate acts as a competitive inhibitor of aspartate transcarbamoylase (ATCase), a critical enzyme in the de novo pyrimidine biosynthesis pathway. The inhibition of ATCase leads to a depletion of pyrimidines, which are essential for DNA and RNA synthesis, thereby halting fungal proliferation.

Caption: Proposed mechanism of fungicidal action via SDH inhibition.

Conclusion and Future Perspectives

This compound is a key heterocyclic intermediate with significant potential in the development of new therapeutic and agrochemical agents. While its own biological activity is not extensively documented, its role as a precursor to potent succinate dehydrogenase inhibitors highlights its importance. The synthetic routes to this compound are well-established, relying on classical cyclocondensation reactions. Future research should focus on exploring a wider range of derivatives and their biological activities, potentially expanding beyond fungicidal applications to other areas of drug discovery. Further elucidation of the structure-activity relationships of its derivatives will be crucial for designing next-generation bioactive molecules based on this versatile pyrimidine scaffold.

References

An In-Depth Technical Guide to the Potential Therapeutic Targets of 4-Methyl-2-(methylthio)pyrimidine-5-carboxylic acid and Its Derivatives

Audience: Researchers, scientists, and drug development professionals.

Abstract

4-Methyl-2-(methylthio)pyrimidine-5-carboxylic acid is a pyrimidine derivative that has been identified as a versatile building block in the synthesis of novel compounds with potential therapeutic applications. While the direct biological targets of the parent compound are not extensively documented in publicly available research, its derivatives have been shown to exhibit significant biological activity. Notably, recent studies have highlighted the potential of its carbamate derivatives as fungicidal agents, with evidence suggesting succinate dehydrogenase (SDH) as a primary therapeutic target. This technical guide provides a comprehensive overview of the current state of research, focusing on the fungicidal activity of this compound derivatives, the potential role of SDH as a therapeutic target, and detailed experimental protocols for relevant assays.

Introduction

Pyrimidine and its derivatives represent a critical class of heterocyclic compounds in medicinal chemistry and agrochemical research. Their structural resemblance to the pyrimidine bases of DNA and RNA allows them to interact with a wide range of biological targets, leading to diverse pharmacological activities, including antimicrobial, antiviral, and anticancer effects. This compound serves as a key intermediate in the synthesis of more complex pyrimidine-based molecules. Its unique chemical structure, featuring a carboxylic acid group and a methylthio group, provides reactive sites for further chemical modifications, enabling the generation of compound libraries with diverse biological activities.

This guide will focus on the most promising therapeutic application to date for derivatives of this compound: its role in the development of novel fungicides. Specifically, we will delve into the synthesis of carbamate derivatives of this compound and their demonstrated efficacy against the phytopathogenic fungus Sclerotinia sclerotiorum. Furthermore, we will explore the molecular docking studies that have identified succinate dehydrogenase (SDH) as a plausible molecular target for these compounds, providing a rationale for their fungicidal mechanism of action.

Biological Activity and Therapeutic Potential

The primary biological activity identified for derivatives of this compound is their fungicidal effect. A study by Zhang et al. (2023) described the synthesis of a series of 1-[2-(4-methyl-2-(methylthio)pyrimidine-5-carboxamido)phenyl]ethyl-substitutedphenyl carbamates derived from the parent acid. These compounds were evaluated for their in vitro fungicidal activity against Sclerotinia sclerotiorum, a plant pathogenic fungus with a broad host range.

Quantitative Data on Fungicidal Activity

The inhibitory effects of the synthesized carbamate derivatives were quantified as percentage inhibition of mycelial growth at a concentration of 100 mg/L. The results for a selection of these compounds are summarized in the table below.

| Compound ID | Substitution on Phenyl Carbamate | Inhibitory Rate (%) at 100 mg/L |

| 3a | 2-methylphenyl | 69.5 |

| 3g | 3-trifluoromethylphenyl | 70.3 |

Data sourced from Zhang et al. (2023).

Among the synthesized compounds, 3a and 3g demonstrated the most significant fungicidal activity, with inhibitory rates of 69.5% and 70.3%, respectively. This data suggests that the carbamate derivatives of this compound are promising leads for the development of novel antifungal agents.

Potential Therapeutic Target: Succinate Dehydrogenase (SDH)

To elucidate the mechanism of action of the observed fungicidal activity, a molecular docking study was performed by Zhang et al. (2023). The study focused on compound 3g , one of the most active derivatives, and its potential interaction with succinate dehydrogenase (SDH).

SDH, also known as mitochondrial complex II, is a key enzyme in both the citric acid cycle and the electron transport chain. It catalyzes the oxidation of succinate to fumarate. Inhibition of SDH disrupts cellular respiration and energy production, leading to cell death. This makes SDH an attractive target for the development of fungicides and other therapeutic agents.

The molecular docking analysis revealed that compound 3g can form two hydrogen bonds and a cation-π interaction with the active site of succinate dehydrogenase. This strong binding affinity suggests that the fungicidal activity of these pyrimidine derivatives may be attributed to the inhibition of SDH.

Signaling Pathway and Mechanism of Action

The proposed mechanism of action involves the binding of the carbamate derivative to the succinate dehydrogenase enzyme, thereby inhibiting its catalytic activity. This leads to a disruption of the citric acid cycle and the electron transport chain, ultimately resulting in fungal cell death.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Synthesis of Carbamate Derivatives

The synthesis of the 1-[2-(4-methyl-2-(methylthio)pyrimidine-5-carboxamido)phenyl]ethyl-substitutedphenyl carbamates involves a multi-step process. A generalized workflow is presented below.

Protocol:

-

Amide Formation: this compound is reacted with (2-aminophenyl)ethan-1-one in the presence of a coupling agent (e.g., HATU) and a base (e.g., DIPEA) in an appropriate solvent (e.g., DMF) to form the intermediate amide.

-

Carbamoylation: The intermediate amide is then reacted with a substituted phenyl isocyanate in a suitable solvent (e.g., dichloromethane) to yield the final carbamate derivative.

-

Purification and Characterization: The final products are purified using column chromatography and characterized by ¹H NMR, ¹³C NMR, IR, and HRMS to confirm their structure and purity.

In Vitro Fungicidal Activity Assay

The fungicidal activity of the synthesized compounds against Sclerotinia sclerotiorum is determined using the mycelium growth rate method.

Protocol:

-

Media Preparation: Potato Dextrose Agar (PDA) medium is prepared and autoclaved.

-

Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions. These are then added to the molten PDA at the desired final concentration (e.g., 100 mg/L). A solvent control (PDA with DMSO) is also prepared.

-

Inoculation: A mycelial plug (typically 5 mm in diameter) from a fresh culture of S. sclerotiorum is placed at the center of each PDA plate (both test and control).

-

Incubation: The plates are incubated at a controlled temperature (e.g., 25°C) in the dark.

-

Data Collection: The diameter of the fungal colony is measured at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the plate.

-

Calculation: The percentage inhibition of mycelial growth is calculated using the formula: Inhibition (%) = [(C - T) / C] x 100 Where C is the average diameter of the mycelial colony in the control group, and T is the average diameter of the mycelial colony in the treatment group.

Molecular Docking Study

Molecular docking is a computational technique used to predict the binding mode and affinity of a ligand to a protein target.

Protocol:

-

Protein and Ligand Preparation:

-

The 3D crystal structure of the target protein (succinate dehydrogenase) is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed, and polar hydrogens are added.

-

The 3D structure of the ligand (e.g., compound 3g ) is generated and energy-minimized using a molecular modeling software.

-

-

Docking Simulation:

-

A docking software (e.g., AutoDock Vina) is used to perform the simulation.

-

A grid box is defined around the active site of the protein to specify the search space for the ligand.

-

The software then explores various conformations and orientations of the ligand within the grid box and calculates the binding energy for each pose.

-

-

Analysis of Results:

-

The docking poses are ranked based on their binding energies. The pose with the lowest binding energy is considered the most favorable.

-

The interactions between the ligand and the protein (e.g., hydrogen bonds, hydrophobic interactions, cation-π interactions) are analyzed to understand the binding mode.

-

Conclusion and Future Directions

The research to date provides compelling, albeit preliminary, evidence that derivatives of this compound are promising candidates for the development of novel fungicides. The identification of succinate dehydrogenase as a potential therapeutic target offers a solid foundation for the rational design of more potent and selective inhibitors.

Future research should focus on several key areas:

-

Lead Optimization: Synthesis and evaluation of a broader range of derivatives to establish a clear structure-activity relationship (SAR) and improve fungicidal potency.

-

In Vitro Enzyme Inhibition Assays: Direct biochemical assays to confirm the inhibition of succinate dehydrogenase by the most active compounds and to determine their IC50 values.

-

In Vivo Studies: Evaluation of the efficacy of the lead compounds in controlling Sclerotinia sclerotiorum infections in host plants.

-

Target Validation: Further studies, such as X-ray crystallography of the ligand-protein complex, to confirm the binding mode predicted by molecular docking.

-

Exploration of Other Therapeutic Areas: Given the broad biological activities of pyrimidine derivatives, the potential of this compound as a scaffold for developing agents against other diseases, such as cancer and viral infections, should be investigated.

Solubility Profile of 4-Methyl-2-(methylthio)pyrimidine-5-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Methyl-2-(methylthio)pyrimidine-5-carboxylic acid in organic solvents. Due to the limited availability of direct quantitative data for this specific compound, this document leverages data from structurally similar pyrimidine derivatives to predict its solubility profile. Furthermore, it outlines detailed experimental protocols for researchers to determine the precise solubility of the compound in their laboratories.

Introduction to the Solubility of Pyrimidine Derivatives

The solubility of a compound is a critical physicochemical property that significantly influences its suitability for various applications in research and drug development. For pyrimidine derivatives like this compound, solubility in organic solvents is crucial for synthesis, purification, formulation, and in vitro biological screening. The pyrimidine core, a key structural motif in many biologically active molecules, often imparts a degree of polarity. However, the overall solubility is heavily influenced by the nature and position of its substituents. Factors such as temperature and the presence of functional groups capable of hydrogen bonding play a significant role in the dissolution of these compounds in organic media.[1][2]

Predicted Solubility in Organic Solvents

| Compound | Solvent | Temperature (°C) | Solubility |

| Pyrimidine-4-carboxylic acid | Ethanol | Room Temperature | ~0.25 mg/mL[3] |

| Pyrimidine-4-carboxylic acid | Dimethyl sulfoxide (DMSO) | Room Temperature | ~20 mg/mL[3] |

| Pyrimidine-4-carboxylic acid | Dimethylformamide (DMF) | Room Temperature | ~2 mg/mL[3] |

| Various Pyrimidine Derivatives | N,N-dimethylformamide (DMF) | 25-55 | Generally high[4][5] |

| Various Pyrimidine Derivatives | Methanol | 25-55 | Moderate to high[2][4][5] |

| Various Pyrimidine Derivatives | Chloroform | 25-55 | Variable[6] |

| Various Pyrimidine Derivatives | Tetrahydrofuran (THF) | 25-55 | Variable[6] |

| Various Pyrimidine Derivatives | Ethyl acetate | 25-55 | Variable[6] |

| Various Pyrimidine Derivatives | Carbon tetrachloride (CCl4) | 25-55 | Generally low[4][5] |

Based on this data, it is anticipated that this compound will exhibit good solubility in polar aprotic solvents like DMSO and DMF, and moderate solubility in protic solvents such as methanol and ethanol. Its solubility in less polar solvents is expected to be lower.

Experimental Protocol for Solubility Determination

To obtain precise solubility data for this compound, a standardized experimental protocol is essential. The shake-flask method is a widely accepted and reliable technique for determining equilibrium solubility.

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents (e.g., ethanol, DMSO, DMF, acetonitrile, ethyl acetate)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen organic solvent. These will be used to generate a calibration curve.

-

Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure that the solution is saturated.

-

Equilibration: Seal the vials and place them in a constant temperature shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Sample Collection and Filtration: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.

-

Dilution: Accurately dilute the filtered solution with the same organic solvent to a concentration that falls within the linear range of the calibration curve.

-

Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Calculation: Determine the concentration of the dissolved compound in the diluted sample by comparing its response to the calibration curve. Calculate the original solubility in the saturated solution by accounting for the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

Visualizations

Factors Influencing Solubility

The solubility of pyrimidine derivatives is a multifactorial property. The following diagram illustrates the key factors that can influence the dissolution of a compound like this compound in an organic solvent.

Caption: Key factors influencing the solubility of pyrimidine derivatives.

Experimental Workflow for Solubility Determination

The following diagram outlines the logical steps involved in the experimental determination of solubility using the shake-flask method.

Caption: Experimental workflow for solubility determination.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. revroum.lew.ro [revroum.lew.ro]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]

Technical Guide on the Safety and Handling of 4-Methyl-2-(methylthio)pyrimidine-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified professionals and is based on currently available data. It is not a substitute for a formal Safety Data Sheet (SDS) and a thorough risk assessment should be conducted before handling this chemical.

Introduction

4-Methyl-2-(methylthio)pyrimidine-5-carboxylic acid (CAS No. 98276-75-6) is a heterocyclic organic compound with applications in chemical synthesis and pharmaceutical research. Its structure, featuring a pyrimidine core, a carboxylic acid group, and a methylthio substituent, makes it a versatile building block for the development of novel bioactive molecules. This guide provides a comprehensive overview of its safety and handling, drawing from available data for the compound and its structural analogs.

Hazard Identification and Classification

GHS Hazard Statements (Potential): Based on supplier information and data for analogous compounds, this substance may be classified as:

Pictograms:

-

! (Exclamation Mark)

-

(Health Hazard - depending on full toxicological profile)

Physical and Chemical Properties

A complete, experimentally verified dataset for the physical and chemical properties of this compound is limited. The following table summarizes available information.

| Property | Value | Source |

| CAS Number | 98276-75-6 | [1][7][8][9][10] |

| Molecular Formula | C₇H₈N₂O₂S | [8][9] |

| Molecular Weight | 184.22 g/mol | [8][9] |

| Appearance | Solid | [7] |

| Storage Temperature | Room temperature | [9] |

Toxicological Information

Specific toxicological data, such as LD50 or LC50 values, for this compound are not available in the public domain. The toxicological assessment is therefore based on the potential hazards identified for this and structurally similar compounds.

Acute Toxicity:

-

Oral: Harmful if swallowed.[1][2] Ingestion may lead to gastrointestinal irritation and other adverse effects.

Skin Corrosion/Irritation:

Serious Eye Damage/Irritation:

-

Causes serious eye irritation.[3][4][5][6] Direct contact with the eyes can cause significant irritation and potential damage.

Respiratory or Skin Sensitization:

-

No data available.

Germ Cell Mutagenicity:

-

No data available.

Carcinogenicity:

-

No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible or confirmed human carcinogen by IARC.[4][11]

Reproductive Toxicity:

-

No data available.

Specific Target Organ Toxicity (Single Exposure):

Specific Target Organ Toxicity (Repeated Exposure):

-

No data available.

Aspiration Hazard:

-

No data available.

Experimental Protocols: Safe Handling and Emergency Procedures

Given the identified potential hazards, the following protocols are recommended for handling this compound in a laboratory setting.

Personal Protective Equipment (PPE)

A risk assessment should always precede any handling of this chemical to determine the appropriate level of PPE.

Caption: Recommended Personal Protective Equipment workflow.

First-Aid Measures

In case of exposure, follow these first-aid procedures and seek medical attention.

Caption: First-aid procedures in case of exposure.

Spill and Disposal Procedures

Proper containment and disposal are crucial to prevent environmental contamination and further exposure.

Caption: Workflow for handling spills and disposal.

Storage and Stability

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[12]

-

Keep away from incompatible materials such as strong oxidizing agents.

Stability:

-

The compound is expected to be stable under recommended storage conditions.

Incompatible Materials:

-

Strong oxidizing agents.

Synthesis and Reactivity Considerations

The synthesis of pyrimidine derivatives can involve various reagents and reaction conditions. While specific synthesis protocols for this compound are not detailed in the provided search results, general procedures for related compounds often utilize precursors and reagents that require careful handling. Personnel involved in the synthesis should consult the specific literature procedures and conduct a thorough risk assessment of all chemicals used. The methylthio group may be susceptible to oxidation, and the carboxylic acid can undergo typical reactions of this functional group.

Conclusion

This compound is a valuable research chemical that requires careful handling due to its potential to cause harm if swallowed and to irritate the skin, eyes, and respiratory system. Adherence to standard laboratory safety protocols, including the use of appropriate personal protective equipment, working in a well-ventilated area, and having emergency procedures in place, is essential for its safe use. Researchers and drug development professionals should always consult the most up-to-date Safety Data Sheet and conduct a thorough risk assessment before commencing work with this compound.

References

- 1. This compound - Safety Data Sheet [chemicalbook.com]

- 2. cenmed.com [cenmed.com]

- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. fishersci.ie [fishersci.ie]

- 6. 98276-75-6 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 7. chemscene.com [chemscene.com]

- 8. scbt.com [scbt.com]

- 9. calpaclab.com [calpaclab.com]

- 10. 98276-75-6|this compound|BLD Pharm [bldpharm.com]

- 11. Pyrimidine-2-carboxylic acid - Safety Data Sheet [chemicalbook.com]

- 12. chemicalbook.com [chemicalbook.com]

A Technical Guide to the Spectroscopic Analysis of 4-Methyl-2-(methylthio)pyrimidine-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive overview of the spectroscopic characterization of 4-Methyl-2-(methylthio)pyrimidine-5-carboxylic acid. Due to the limited availability of published experimental data for this specific compound, this guide presents a standardized approach to its analysis, including detailed, generalized experimental protocols and illustrative data tables. The methodologies outlined herein are based on standard practices in analytical chemistry and are intended to serve as a robust framework for researchers undertaking the spectroscopic analysis of this and related compounds.

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for this compound based on its chemical structure. These values are illustrative and should be confirmed by experimental analysis.

Table 1: Nuclear Magnetic Resonance (NMR) Data

| ¹H NMR (Illustrative) | ¹³C NMR (Illustrative) | ||

| Chemical Shift (δ, ppm) | Multiplicity & Integration | Chemical Shift (δ, ppm) | Assignment |

| ~12.0-13.0 | br s, 1H (-COOH) | ~165-175 | C=O (Carboxylic Acid) |

| ~8.5-9.0 | s, 1H (Pyrimidine H6) | ~160-170 | C2 (Pyrimidine) |

| ~2.6 | s, 3H (-SCH₃) | ~155-165 | C4 (Pyrimidine) |

| ~2.5 | s, 3H (-CH₃) | ~110-120 | C5 (Pyrimidine) |

| ~10-20 | -SCH₃ | ||

| ~15-25 | -CH₃ |

Table 2: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 2500-3300 | Broad | O-H stretch (Carboxylic Acid) |

| ~1700-1750 | Strong | C=O stretch (Carboxylic Acid) |

| ~1550-1600 | Medium-Strong | C=N and C=C stretches (Pyrimidine Ring) |

| ~2900-3000 | Weak-Medium | C-H stretch (Aliphatic) |

| ~1200-1300 | Medium | C-O stretch (Carboxylic Acid) |

| ~600-700 | Medium | C-S stretch |

Table 3: Mass Spectrometry (MS) Data

| m/z (Illustrative) | Relative Intensity (%) | Assignment |

| 184.03 | ~95 | [M]⁺ (Molecular Ion) |

| 139.02 | ~100 | [M - COOH]⁺ |

| 111.03 | ~40 | [M - COOH - N₂]⁺ |

| 96.02 | ~60 | [M - COOH - SCH₃]⁺ |

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data for a solid organic compound such as this compound.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid sample of this compound.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial.

-

Once fully dissolved, transfer the solution to a standard 5 mm NMR tube.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Acquire a ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decays (FIDs).

-

Phase the resulting spectra and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference.

-

Integrate the peaks in the ¹H NMR spectrum and identify the multiplicities (singlet, doublet, etc.).

-

Assign the peaks in both spectra to the corresponding atoms in the molecular structure.

-

2.2 Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty, clean ATR crystal.

-

Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected over a range of 4000-400 cm⁻¹.

-

-

Data Processing:

-

The instrument software will automatically subtract the background spectrum from the sample spectrum.

-

Identify the wavenumbers of the major absorption peaks.

-

Assign these peaks to the corresponding functional group vibrations.

-

2.3 Mass Spectrometry (MS)

-

Sample Preparation (Electron Ionization - EI):

-

Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane).

-

Introduce the sample into the mass spectrometer via a direct insertion probe or by injection into a gas chromatograph (if the compound is sufficiently volatile and thermally stable).

-

-

Data Acquisition:

-

The sample is vaporized and then ionized in the source, typically using a 70 eV electron beam for EI.

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

A mass spectrum is recorded, plotting ion intensity versus m/z.

-

-

Data Processing:

-

Identify the molecular ion peak ([M]⁺).

-

Analyze the fragmentation pattern to identify characteristic fragment ions.

-

Correlate the observed fragmentation with the known structure of the molecule to confirm its identity.

-

Workflow and Pathway Diagrams

The following diagrams illustrate the logical workflow for the spectroscopic analysis of a chemical compound.

Caption: Workflow for Spectroscopic Analysis.

Caption: Data Integration for Structural Elucidation.

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Methyl-2-(methylthio)pyrimidine-5-carboxylic acid from Ethyl Acetoacetate

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, step-by-step protocol for the synthesis of 4-Methyl-2-(methylthio)pyrimidine-5-carboxylic acid, a valuable building block in medicinal chemistry, starting from the readily available reagent, ethyl acetoacetate. The described synthetic pathway involves four key transformations: formation of an activated ethyl acetoacetate derivative, cyclocondensation to form the pyrimidine core, S-methylation of the thiouracil intermediate, and final hydrolysis to the target carboxylic acid.

Synthetic Pathway Overview

The overall synthetic route is a four-step process designed to be robust and scalable for laboratory settings. The pathway begins with the conversion of ethyl acetoacetate to ethyl 2-(ethoxymethylene)acetoacetate, which then undergoes a cyclocondensation reaction with thiourea to form the core pyrimidine structure. This is followed by a selective S-methylation and subsequent saponification of the ethyl ester to yield the final product.

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of Ethyl 2-(ethoxymethylene)acetoacetate

This initial step activates the ethyl acetoacetate for the subsequent cyclocondensation.

Protocol:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl acetoacetate (20 g, 154 mmol), triethyl orthoformate (51.1 mL, 307 mmol), and acetic anhydride (43.5 mL, 461 mmol).

-

Heat the reaction mixture to 130 °C and maintain this temperature for 5 hours.

-

After cooling to room temperature, concentrate the mixture under reduced pressure to remove the volatile components (excess triethyl orthoformate and acetic anhydride).

-

Further purify the crude product by distillation under reduced pressure (30 mbar, 30-70 °C) to remove residual starting materials.

-

Distill the product, ethyl 2-(ethoxymethylene)acetoacetate, at a reduced pressure of 6 mbar and a temperature of 80-128 °C.[1]

Expected Outcome: A viscous yellow oil.

Step 2: Synthesis of Ethyl 4-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

This is the key cyclocondensation step to form the pyrimidine ring.

Protocol (Adapted from a similar synthesis[2]):

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, prepare a solution of sodium ethoxide by dissolving sodium (1 g atom equivalent) in absolute ethanol.

-

Once the sodium has completely dissolved, add thiourea (1 mole equivalent) to the warm, stirred solution.

-

After the thiourea has largely dissolved, add ethyl 2-(ethoxymethylene)acetoacetate (1 mole equivalent), synthesized in Step 1, dropwise over a period of 2 hours, maintaining a gentle reflux.

-

After the addition is complete, continue to stir and reflux the mixture for an additional 6 hours.

-

Cool the reaction mixture to approximately 50-60 °C and add water.

-

Acidify the mixture with acetic acid until it is distinctly acidic.

-

Heat the resulting suspension to boiling for 5 minutes, then cool to room temperature to allow for complete precipitation.

-

Collect the crystalline product by filtration, wash with water, followed by a small amount of cold acetone and ether.

-

Dry the product in an oven at 110 °C.

Expected Outcome: A cream-colored crystalline powder.

Step 3: Synthesis of Ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate

This step introduces the methylthio group via S-methylation.

Protocol (Adapted from a similar methylation[3]):

-

In a round-bottom flask, dissolve the ethyl 4-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (10 mmol) from Step 2 and triethylamine (12 mmol) in anhydrous dimethylformamide (DMF, 20 mL).

-

To this stirred solution, add methyl iodide (11 mmol).

-

Heat the reaction mixture to 50 °C for 1 hour.

-

After cooling, dilute the reaction mixture with water (50 mL) to precipitate the product.

-

Collect the precipitate by filtration and wash with methanol (10 mL).

-

The crude product can be further purified by recrystallization.

Expected Outcome: A solid product.

Step 4: Synthesis of this compound

The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid.

Protocol:

-

Suspend ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate (1 mole equivalent) from Step 3 in a mixture of ethanol and water.

-

Add an aqueous solution of sodium hydroxide (2-3 mole equivalents).

-

Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and acidify with a suitable acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.

-

Collect the solid product by filtration, wash with cold water, and dry.

Expected Outcome: A solid product, which may be a white to light yellow crystalline powder.[4]

Quantitative Data Summary

The following table summarizes the expected yields and physical properties for the intermediates and the final product based on the described protocols and related literature.

| Step | Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |

| 1 | Ethyl 2-(ethoxymethylene)acetoacetate | C₉H₁₄O₄ | 186.21 | ~80%[1] | - |

| 2 | Ethyl 4-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | C₈H₁₂N₂O₂S | 200.26 | 76-80%[2] | - |

| 3 | Ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate | C₉H₁₂N₂O₂S | 212.27 | ~81%[3] | - |

| 4 | This compound | C₇H₈N₂O₂S | 184.22 | - | 158-162 (dec.)[4] |

*Yields are based on similar reported reactions and may vary.

Safety and Handling Precautions

-

General: All experimental procedures should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coats, and gloves, must be worn at all times.

-

Reagents:

-

Acetic Anhydride: Corrosive and a lachrymator. Handle with care.

-

Thiourea: A suspected carcinogen. Avoid inhalation and skin contact.

-

Sodium Metal: Highly reactive with water. Handle under an inert atmosphere or in a dry solvent.

-

Methyl Iodide: Toxic and a suspected carcinogen. Handle with extreme care in a fume hood.

-

Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage.

-

-

Disposal: All chemical waste should be disposed of in accordance with institutional and local regulations.

These protocols provide a comprehensive guide for the synthesis of this compound. Researchers should adapt these procedures as necessary based on their laboratory conditions and scale, always prioritizing safety.

References

Application Notes and Protocols: Synthesis of 4-Methyl-2-(methylthio)pyrimidine-5-carboxylic acid via a Biginelli-type Reaction

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of 4-Methyl-2-(methylthio)pyrimidine-5-carboxylic acid, a valuable building block in medicinal chemistry and drug development. The synthesis is achieved through a robust two-step process commencing with a Biginelli-type condensation to form the key intermediate, ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate, followed by its hydrolysis. This application note includes comprehensive experimental procedures, tabulated reaction data, and a visualization of the synthetic workflow.

Introduction

Pyrimidine derivatives are a cornerstone in the development of novel therapeutic agents, exhibiting a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[1] Specifically, this compound and its analogues are pivotal intermediates in the synthesis of compounds targeting various enzymes and receptors.[2][3] The Biginelli reaction, a classic multicomponent reaction, and its modifications offer an efficient pathway to construct the pyrimidine core.[1][4] This document outlines a reliable method for the synthesis of the title compound, providing researchers with the necessary details to replicate and adapt the procedure for their specific research needs.

Synthesis Pathway

The synthesis of this compound is accomplished through a two-step reaction sequence. The initial step involves the formation of ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate from ethyl acetoacetate, S-methylisothiourea, and an orthoformate. The subsequent step is the hydrolysis of the ester to yield the final carboxylic acid.

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of Ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate

This protocol is adapted from established procedures for the synthesis of substituted pyrimidines.

Materials:

-

Ethyl acetoacetate

-

S-Methylisothiourea sulfate

-

Triethyl orthoformate

-

Ethanol, absolute

-

Sodium ethoxide solution (21% in ethanol)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve S-methylisothiourea sulfate (1.0 eq) in absolute ethanol.

-

To this solution, add ethyl acetoacetate (1.0 eq) and triethyl orthoformate (1.1 eq).

-

Slowly add sodium ethoxide solution (2.1 eq) to the reaction mixture.

-

Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

The crude product will precipitate. Collect the solid by filtration and wash with cold water.

-

Recrystallize the crude product from ethanol to obtain pure ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate.

Quantitative Data:

| Entry | Reactant A | Reactant B | Reactant C | Solvent | Catalyst/Base | Time (h) | Yield (%) | Reference |

| 1 | Ethyl acetoacetate | S-Methylisothiourea sulfate | Triethyl orthoformate | Ethanol | Sodium ethoxide | 5 | 75-85 | Adapted from general pyrimidine syntheses |

Step 2: Synthesis of this compound

This protocol describes the hydrolysis of the ethyl ester intermediate.

Materials:

-

Ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Water

-

Hydrochloric acid (HCl), concentrated

Procedure:

-

Suspend ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate (1.0 eq) in a mixture of ethanol and water.

-

Add a solution of sodium hydroxide (2.0 eq) in water to the suspension.

-

Heat the reaction mixture to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC.

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

-

Carefully acidify the aqueous layer with concentrated hydrochloric acid to pH 2-3 while cooling in an ice bath.

-

The product, this compound, will precipitate as a white solid.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum.

Quantitative Data:

| Entry | Starting Material | Reagent | Solvent | Time (h) | Yield (%) | Reference |

| 1 | Ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate | NaOH | Ethanol/Water | 3 | >90 | [5] |

Applications in Drug Development

This compound is a versatile intermediate in the synthesis of a wide array of biologically active compounds. The carboxylic acid moiety provides a handle for further functionalization, such as amidation, to generate libraries of potential drug candidates.[2] The pyrimidine core is a well-established pharmacophore, and the methylthio group at the 2-position can be a key feature for interaction with biological targets or can be further modified. Derivatives of this compound have been investigated for their potential as fungicidal agents and for other therapeutic applications.[2][3]

Reaction Mechanism

The Biginelli-type reaction for the formation of the pyrimidine ring is believed to proceed through a series of condensation and cyclization steps. The reaction is initiated by the condensation of the β-ketoester with the orthoformate, followed by reaction with S-methylisothiourea and subsequent cyclization to form the pyrimidine ring.

Caption: Plausible mechanism for the synthesis of this compound.

References

Application Note and Detailed Protocol for the Synthesis of 4-Methyl-2-(methylthio)pyrimidine-5-carboxylic acid

This document provides a comprehensive, two-step experimental protocol for the synthesis of 4-Methyl-2-(methylthio)pyrimidine-5-carboxylic acid, a key intermediate in the development of various pharmaceutical compounds. The protocol is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry. Its structure serves as a valuable scaffold for the synthesis of a wide range of biologically active molecules, including kinase inhibitors and agents with potential antiviral and anticancer properties[1]. This protocol outlines a reliable two-step synthesis route commencing with the preparation of the ethyl ester precursor, followed by its hydrolysis to yield the final carboxylic acid.

Experimental Protocol

This synthesis is performed in two primary stages:

-

Step 1: Synthesis of Ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate.

-

Step 2: Hydrolysis of Ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate to this compound.

Step 1: Synthesis of Ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate

This procedure details the cyclocondensation reaction to form the pyrimidine ring.

Materials:

-

Ethyl 2-acetyl-3-ethoxy-2-propenoate

-

S-Methylisothiourea (or its salt, e.g., hemisulfate)

-

Triethylamine

-

Ethanol (EtOH)

-

Dichloromethane (DCM)

-

Water (H₂O)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Crystallization dish

-

Filtration apparatus (e.g., Büchner funnel)

Procedure:

-

In a round-bottom flask, combine equimolar quantities of ethyl 2-acetyl-3-ethoxy-2-propenoate (e.g., 20.0 g, 107 mmol), S-methylisothiourea (e.g., 9.68 g, 107 mmol), and triethylamine (e.g., 10.8 g, 107 mmol) in ethanol (100 ml).[2]

-

Stir the reaction mixture at reflux for 48 hours.[2]

-

After the reaction is complete, concentrate the mixture using a rotary evaporator.[2]

-

Dilute the concentrated residue with water.[2]

-

Transfer the biphasic mixture to a separatory funnel and extract with dichloromethane.[2]

-

Wash the organic extract with water, then dry it over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate under reduced pressure.[2]

-

Purify the resulting product by crystallization from an ethanol/water mixture to yield Ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate as a colorless solid.[2]

Step 2: Hydrolysis to this compound

This procedure outlines the conversion of the ethyl ester to the final carboxylic acid product via alkaline hydrolysis. This is a general method adapted for this specific substrate.[3]

Materials:

-

Ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate (from Step 1)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl) or another suitable acid for acidification

-

Water (H₂O)

Equipment:

-

Beaker or flask

-

Magnetic stirrer with heating plate

-

pH meter or pH paper

-

Filtration apparatus

-

Drying oven

Procedure:

-

Dissolve Ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate in an aqueous solution of sodium hydroxide (a molar excess, e.g., 3 equivalents).

-

Heat the mixture gently while stirring to facilitate the hydrolysis of the ester. The reaction can be monitored by techniques such as Thin Layer Chromatography (TLC).

-

Once the hydrolysis is complete, cool the reaction mixture to room temperature.

-

Acidify the solution by slowly adding hydrochloric acid until the pH is acidic, leading to the precipitation of the carboxylic acid product.[3]

-

Collect the precipitated solid by filtration and wash it thoroughly with a large amount of water to remove any inorganic salts.[3]

-

Dry the purified this compound in a drying oven at a suitable temperature.

Data Presentation